![molecular formula C9H8IN3 B2501113 4-iodo-1-phenyl-1H-pyrazol-5-amine CAS No. 1459215-43-0](/img/structure/B2501113.png)
4-iodo-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
4-iodo-1-phenyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1459215-43-0 . It has a molecular weight of 285.09 and is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-iodo-1-phenyl-1H-pyrazol-5-amine, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for 4-iodo-1-phenyl-1H-pyrazol-5-amine is 1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 .Chemical Reactions Analysis
Pyrazole derivatives, including 4-iodo-1-phenyl-1H-pyrazol-5-amine, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
4-iodo-1-phenyl-1H-pyrazol-5-amine is a powder at room temperature .Scientific Research Applications
Antiparasitic Agents
Studies have investigated the antiparasitic activity of this compound. For instance, a molecular simulation study found that a related pyrazol-5-amine derivative exhibited potent in vitro antipromastigote activity . Researchers explore its potential against protozoan parasites, such as Leishmania and Plasmodium species.
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-iodo-1-phenyl-1H-pyrazol-5-amine with its targets remain to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
properties
IUPAC Name |
4-iodo-2-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTHQDFYHPOPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-phenyl-1H-pyrazol-5-amine |
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